3-Chlorocoumarin

Description

The exact mass of the compound 3-Chlorocoumarin is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 54855. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Chlorocoumarin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chlorocoumarin including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-chlorochromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClO2/c10-7-5-6-3-1-2-4-8(6)12-9(7)11/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKCOPMSBJBNBCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10238817 | |

| Record name | 2H-1-Benzopyran-2-one, 3-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10238817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92-45-5 | |

| Record name | 2H-1-Benzopyran-2-one, 3-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092455 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Chlorocoumarin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54855 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-1-Benzopyran-2-one, 3-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10238817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chlorocoumarin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Spectroscopic Signature of 3-Chlorocoumarin: An In-Depth Technical Guide

Introduction

3-Chlorocoumarin, a halogenated derivative of coumarin, serves as a versatile scaffold in organic synthesis and drug discovery. The introduction of a chlorine atom at the 3-position significantly influences its electronic properties and reactivity, making it a key intermediate for the synthesis of a wide array of functionalized coumarin analogs with potential biological activities. Accurate and comprehensive spectroscopic characterization is paramount for confirming the identity, purity, and structure of 3-chlorocoumarin, ensuring the reliability of subsequent research and development endeavors. This guide provides a detailed examination of its NMR, IR, and mass spectrometric data.

Molecular Structure and Isotopic Considerations

To fully interpret the spectroscopic data, it is essential to understand the molecular structure of 3-chlorocoumarin and the isotopic abundance of chlorine.

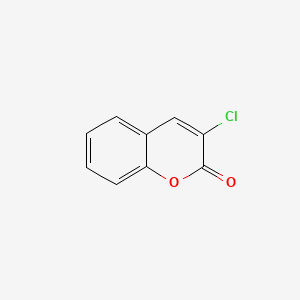

Diagram: Molecular Structure of 3-Chlorocoumarin

Caption: Numbering of the 3-chlorocoumarin scaffold.

Chlorine has two stable isotopes, 35Cl and 37Cl, with natural abundances of approximately 75.8% and 24.2%, respectively. This isotopic distribution is particularly significant in mass spectrometry, where it gives rise to a characteristic M+2 peak, providing a clear signature for the presence of a single chlorine atom in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 3-chlorocoumarin, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 3-chlorocoumarin is expected to show signals corresponding to the five aromatic protons. The chemical shifts are influenced by the electron-withdrawing nature of the lactone carbonyl group and the chlorine atom.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 3-chlorocoumarin in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CHCl₃ at 7.26 ppm).

Data Interpretation:

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of 3-chlorocoumarin.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument Setup: Utilize the same NMR spectrometer.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum. Calibrate the chemical shift scale using the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Data Interpretation:

Based on data from similar coumarin structures, the following are the anticipated chemical shift ranges for the carbons in 3-chlorocoumarin:

| Carbon Atom | Expected Chemical Shift (ppm) | Rationale |

| C=O (C2) | 158 - 162 | The lactone carbonyl carbon is highly deshielded. |

| C-Cl (C3) | 125 - 130 | The carbon atom bonded to the electronegative chlorine atom will be significantly deshielded. |

| C4 | 140 - 145 | This vinylic carbon is deshielded by the adjacent carbonyl group and the chlorine atom. |

| Aromatic C | 115 - 135 | The chemical shifts of the aromatic carbons will vary depending on their position relative to the lactone ring. |

| C4a, C8a | 118 - 125, 150 - 155 | These are the bridgehead carbons of the fused ring system. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

-

Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum typically in the range of 4000 to 400 cm⁻¹.

-

Data Processing: The resulting interferogram is Fourier-transformed to produce the IR spectrum.

Data Interpretation:

The IR spectrum of 3-chlorocoumarin is expected to exhibit several characteristic absorption bands:

| Wavenumber (cm⁻¹) | Vibration | Intensity | Rationale |

| 1720 - 1750 | C=O stretch (lactone) | Strong | This is a characteristic and intense absorption for the α,β-unsaturated lactone carbonyl group. |

| 1600 - 1620 | C=C stretch (aromatic and vinylic) | Medium | These bands correspond to the stretching vibrations of the carbon-carbon double bonds in the molecule. |

| 1000 - 1300 | C-O stretch (lactone) | Strong | The C-O single bond stretching in the lactone ring gives rise to strong absorptions in this region. |

| 700 - 800 | C-Cl stretch | Medium | The carbon-chlorine bond stretching vibration is expected in this region. |

| 3000 - 3100 | Aromatic C-H stretch | Medium | These absorptions are characteristic of C-H bonds on an aromatic ring. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: Electron Ionization (EI) is a common technique for volatile compounds like 3-chlorocoumarin.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The abundance of each ion is measured by a detector.

Data Interpretation:

The mass spectrum of 3-chlorocoumarin will show a molecular ion peak corresponding to its molecular weight. Due to the presence of chlorine, a characteristic isotopic pattern will be observed.

-

Molecular Ion (M⁺): The nominal molecular weight of 3-chlorocoumarin (C₉H₅ClO₂) is approximately 180.5 g/mol . The mass spectrum will show a molecular ion peak at m/z 180 (for the 35Cl isotope) and an M+2 peak at m/z 182 (for the 37Cl isotope). The relative intensity of the M+2 peak will be about one-third of the M⁺ peak, which is a definitive indicator of a single chlorine atom.

-

Fragmentation Pattern: Under EI conditions, the molecular ion can undergo fragmentation. A likely fragmentation pathway for coumarins involves the loss of a carbon monoxide (CO) molecule from the lactone ring.

Diagram: Proposed Mass Spectrometry Fragmentation of 3-Chlorocoumarin

Caption: A plausible fragmentation pathway for 3-chlorocoumarin.

The initial loss of CO would result in a fragment ion at m/z 152/154. Subsequent loss of a chlorine radical would lead to a fragment at m/z 117.

Conclusion

The spectroscopic characterization of 3-chlorocoumarin through NMR, IR, and Mass Spectrometry provides a robust and multi-faceted approach to confirm its structure and purity. While publicly available experimental data for the parent 3-chlorocoumarin is limited, this guide provides a detailed framework for acquiring and interpreting its spectroscopic data based on established principles and data from closely related analogs. For researchers working with this important synthetic intermediate, a thorough understanding of its spectroscopic signature is crucial for ensuring the integrity of their scientific investigations.

References

Due to the lack of specific experimental data for 3-chlorocoumarin in the provided search results, this section will be populated with general references on spectroscopic techniques and coumarin chemistry upon locating a definitive source for the target molecule's data.

A Technical Guide to the Physicochemical Characterization of 3-Chlorocoumarin

This document provides an in-depth technical guide on the core physical and structural properties of 3-chlorocoumarin (C₉H₅ClO₂).[1] Intended for researchers, scientists, and professionals in drug development and materials science, this guide moves beyond a simple recitation of data. It delves into the causality behind experimental choices and provides self-validating, field-proven protocols for the characterization of this and similar molecular solids. We will explore the molecule's crystal and molecular structure, its spectroscopic signature, and its thermal and solubility profiles, providing a holistic understanding of its solid-state behavior.

Crystal Structure and Molecular Geometry: The Foundation of Physical Properties

The arrangement of molecules in a crystal lattice dictates many of a material's bulk properties, from its melting point to its dissolution rate. For pharmaceutical compounds, understanding the crystal structure is non-negotiable. Single-crystal X-ray diffraction (SC-XRD) remains the gold standard for unambiguously determining the three-dimensional structure of a molecule in the solid state.[2][3]

Table 1: Representative Crystallographic Data for a Substituted Coumarin Derivative Note: This data is for a related compound, 7a, a coumarin derivative, and serves to illustrate the typical parameters obtained from SC-XRD analysis.[4]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 16.3541(5) |

| b (Å) | 9.2246(2) |

| c (Å) | 16.7064(5) |

| β (°) | 110.802(4) |

| Volume (ų) | 2356.04(11) |

| Z (molecules/unit cell) | 8 |

Molecular Structure of 3-Chlorocoumarin

Caption: Molecular structure of 3-Chlorocoumarin.

Experimental Protocol: Single-Crystal X-ray Diffraction (SC-XRD)

This protocol outlines the essential steps for determining a crystal structure. The causality is clear: a high-quality, single crystal is paramount for obtaining high-resolution diffraction data, which is the basis for an accurate structural model.

-

Crystal Growth & Selection:

-

Action: Grow single crystals of 3-chlorocoumarin, typically by slow evaporation from a suitable solvent (e.g., ethanol, ethyl acetate).

-

Rationale: Slow crystal growth minimizes defects and yields a well-ordered lattice, which is essential for sharp diffraction spots.

-

Action: Under a microscope, select a clear, well-formed crystal (typically 0.1-0.3 mm) and mount it on a goniometer head.

-

-

Data Collection:

-

Action: Mount the crystal on a diffractometer equipped with a suitable X-ray source (e.g., Cu Kα or Mo Kα radiation).[2]

-

Action: Cool the crystal under a stream of cold nitrogen gas (typically 100 K).

-

Rationale: Cryo-cooling minimizes thermal vibrations of the atoms, resulting in better diffraction intensity at higher angles and thus a higher resolution structure.

-

Action: Collect a series of diffraction images (frames) while rotating the crystal through a range of angles.

-

-

Structure Solution and Refinement:

-

Action: Integrate the raw diffraction data to determine the intensities and positions of the Bragg reflections.

-

Action: Solve the crystal structure using direct methods (e.g., SHELXS) to obtain an initial electron density map and atomic model.[3]

-

Action: Refine the atomic positions and thermal parameters against the experimental data using full-matrix least-squares on F² (e.g., SHELXL).[2] This iterative process minimizes the difference between the observed diffraction pattern and one calculated from the model.

-

Validation: The final model is validated using metrics like R-factors (R1, wR2) and goodness-of-fit (GooF).

-

Workflow for SC-XRD Analysis

Caption: Workflow from crystal growth to final structural validation.

Spectroscopic Properties: The Molecular Fingerprint

Spectroscopic techniques probe the interaction of molecules with electromagnetic radiation, providing invaluable information about chemical structure and bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone of chemical analysis, providing detailed information about the chemical environment of ¹H and ¹³C nuclei.[6] For 3-chlorocoumarin, the signals in the aromatic region (approx. 7.0-8.0 ppm in ¹H NMR) and the unique signal for the proton at the C4 position are characteristic.[2][7]

Table 2: Typical NMR Chemical Shifts (δ) for Coumarin Derivatives in CDCl₃ Note: These are representative values; actual shifts for 3-chlorocoumarin may vary slightly.[2][7][8]

| Nucleus | Position | Typical Chemical Shift (ppm) | Multiplicity |

| ¹H | Aromatic (H5-H8) | 7.2 - 7.8 | Multiplet |

| ¹H | C4-H | ~7.8 - 8.5 | Singlet |

| ¹³C | C=O (C2) | ~160 | - |

| ¹³C | C3-Cl | ~118 | - |

| ¹³C | C4 | ~145 | - |

| ¹³C | Aromatic | 116 - 155 | - |

Experimental Protocol: Acquiring NMR Spectra

-

Sample Preparation:

-

Action: Accurately weigh ~5-10 mg of 3-chlorocoumarin and dissolve it in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

-

Rationale: Deuterated solvents are used because they are "invisible" in ¹H NMR, preventing large solvent signals from obscuring the analyte signals.

-

-

Instrument Setup:

-

Action: Insert the sample into the NMR spectrometer.

-

Action: Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

-

Rationale: Locking ensures the stability of the magnetic field during the experiment, while shimming maximizes spectral resolution.

-

-

Data Acquisition:

-

Action: Acquire a ¹H spectrum, typically using a single-pulse experiment. Set appropriate parameters (spectral width, acquisition time, number of scans).

-

Action: Acquire a ¹³C spectrum, often using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon.

-

Rationale: Proton decoupling removes C-H splitting, making the spectrum easier to interpret and improving the signal-to-noise ratio.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations in its chemical bonds. It is an excellent tool for identifying functional groups.[9] The spectrum of 3-chlorocoumarin is dominated by a strong absorption from the lactone carbonyl (C=O) group.[2][10]

Table 3: Characteristic FT-IR Absorption Bands for 3-Chlorocoumarin Note: Frequencies are given in wavenumbers (cm⁻¹).[2][6][7]

| Functional Group | Vibration Type | Typical Frequency Range (cm⁻¹) | Intensity |

| C-H (Aromatic) | Stretching | 3100 - 3000 | Medium-Weak |

| C=O (Lactone) | Stretching | 1750 - 1700 | Strong |

| C=C (Aromatic) | Stretching | 1620 - 1580 | Medium |

| C-O (Ester) | Stretching | 1300 - 1100 | Strong |

| C-Cl | Stretching | 800 - 600 | Medium |

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Background Collection:

-

Action: Ensure the ATR crystal (typically diamond or germanium) is clean.

-

Action: Collect a background spectrum of the empty ATR stage.

-

Rationale: The background spectrum measures the absorbance of the ambient environment (e.g., CO₂, water vapor) and the instrument itself. It is subtracted from the sample spectrum to yield the true absorbance of the sample.

-

-

Sample Analysis:

-

Action: Place a small amount of solid 3-chlorocoumarin powder onto the ATR crystal.

-

Action: Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Rationale: Good contact is critical for obtaining a strong, high-quality spectrum, as the IR beam only penetrates a few microns into the sample.

-

-

Data Acquisition & Processing:

-

Action: Collect the sample spectrum, typically co-adding 16 or 32 scans to improve the signal-to-noise ratio.

-

Action: The software automatically performs the background subtraction. Process the spectrum as needed (e.g., baseline correction).

-

Workflow for Spectroscopic Analysis

Caption: Generalized workflow for NMR and FT-IR spectroscopic analysis.

Thermal and Physicochemical Properties

The thermal behavior and solubility of a compound are critical parameters in drug development, influencing stability, formulation, and bioavailability.

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[11][12] It is used to determine the melting point (Tₘ) and the enthalpy of fusion (ΔHfus), which provide insights into crystal lattice energy and purity.

Table 4: Thermal Properties of 3-Chlorocoumarin

| Property | Value | Method |

| Melting Point (Tₘ) | 121-125 °C (lit.) | DSC |

| Thermal Stability | See TGA section | TGA |

Experimental Protocol: DSC for Melting Point Determination

-

Sample Preparation & Instrument Calibration:

-

Action: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

-

Rationale: Calibration ensures the accuracy of the measured thermal transitions.

-

Action: Accurately weigh 2-5 mg of 3-chlorocoumarin into an aluminum DSC pan and hermetically seal it. Place an empty, sealed pan on the reference side.

-

-

Thermal Program:

-

Action: Place the sample and reference pans into the DSC cell.

-

Action: Heat the sample at a constant rate (e.g., 10 °C/min) under an inert nitrogen purge gas.

-

Rationale: A constant heating rate ensures uniform temperature change, and the inert atmosphere prevents oxidative degradation.

-

-

Data Analysis:

-

Action: Record the heat flow versus temperature. The melting event will appear as an endothermic peak.

-

Action: Determine the onset temperature of the peak, which corresponds to the melting point. Integrate the peak area to calculate the enthalpy of fusion (ΔHfus).

-

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time.[13] It is used to evaluate thermal stability and decomposition profiles. For a stable, non-hydrated small molecule like 3-chlorocoumarin, one would expect to see a single, sharp weight loss step corresponding to its decomposition at elevated temperatures.[14]

Experimental Protocol: TGA for Thermal Stability

-

Sample Preparation:

-

Action: Place 5-10 mg of 3-chlorocoumarin into a ceramic or platinum TGA pan.

-

-

Thermal Program:

-

Action: Place the pan onto the TGA microbalance.

-

Action: Heat the sample at a constant rate (e.g., 10 °C/min) to a temperature well above its expected decomposition point, under an inert nitrogen atmosphere.

-

-

Data Analysis:

-

Action: Plot the percentage of initial mass remaining versus temperature.

-

Action: The onset temperature of weight loss is taken as the decomposition temperature, indicating the upper limit of its thermal stability.

-

Workflow for Thermal Analysis (DSC/TGA)

Caption: A streamlined workflow for DSC and TGA experiments.

Solubility Profile

Solubility is a key physicochemical property. Coumarins are generally hydrophobic compounds, exhibiting poor solubility in water but good solubility in many organic solvents.[15][16]

Table 5: Qualitative Solubility of 3-Chlorocoumarin Note: Based on general solubility characteristics of coumarin derivatives.[17]

| Solvent | Expected Solubility |

| Water | Poorly soluble |

| Ethanol | Soluble |

| Chloroform | Very soluble |

| Diethyl Ether | Very soluble |

| Dimethyl Sulfoxide (DMSO) | Soluble |

| N,N-Dimethylformamide (DMF) | Soluble |

Experimental Protocol: Determining Qualitative Solubility

-

Preparation:

-

Action: Add ~10 mg of 3-chlorocoumarin to a vial.

-

-

Solvent Addition:

-

Action: Add 1 mL of the test solvent to the vial.

-

Action: Agitate the mixture (e.g., vortex) for 1-2 minutes at ambient temperature.

-

-

Observation:

-

Action: Visually inspect the mixture.

-

Classification:

-

Soluble: The solid completely dissolves, leaving a clear solution.

-

Slightly Soluble: Some solid dissolves, but undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve at all.

-

-

Conclusion

This guide has provided a comprehensive overview of the essential physical properties of the 3-chlorocoumarin crystal structure, grounded in established analytical techniques. Through X-ray diffraction, we can elucidate its precise molecular and crystal structure. Spectroscopic methods like NMR and FT-IR provide an unmistakable fingerprint for its chemical identity. Finally, thermal analysis and solubility studies define its stability and behavior in various environments. A thorough understanding of these interconnected properties is fundamental for any scientist or researcher aiming to utilize 3-chlorocoumarin in pharmaceutical formulations, synthetic chemistry, or materials science applications.

References

-

ResearchGate. (n.d.). Synthesis of 3-aminocoumarin 31 using hippuric acid or 3-hydroxycoumarin. Retrieved from [Link]

-

MDPI. (2024). Coumarin Derivatives: The Influence of Cycloalkyl Groups at the C-3 Position on Intermolecular Interactions—Synthesis, Structure and Spectroscopy. Retrieved from [Link]

-

MDPI. (n.d.). Elucidating the Mechanism of Coumarin Homodimerization Using 3-Acetylcoumarin Derivatives. Retrieved from [Link]

-

National Institutes of Health. (n.d.). An Improved Synthesis of 4-Chlorocoumarin-3-sulfonyl Chloride and Its Reactions with Different Bidentate Nucleophiles to Give Pyrido[1',2'. Retrieved from [Link]

-

Arkivoc. (2019). Theoretical and experimental investigation of NMR, IR and UV-visible spectra of hydroxyl-substituted-4-chloromethylcoumarin derivatives. Retrieved from [Link]

-

ResearchGate. (2007). Crystal Structure of 3Nitro4-hydroxycoumarin. Retrieved from [Link]

-

MDPI. (n.d.). Thiocoumarins: From the Synthesis to the Biological Applications. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Retrieved from [Link]

-

Journal of Organic Chemistry. (n.d.). Preparation and reactions of a 3-chlorocoumarin photodimer. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of compound 3. Retrieved from [Link]

-

ResearchGate. (n.d.). Structure of compound 3 according to X-ray diffraction data. Retrieved from [Link]

-

KEP Technologies. (2003). high sensitivity DSC and calorimetry. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Chemosensing Properties of Coumarin Derivatives: Promising Agents with Diverse Pharmacological Properties, Docking and DFT Investigation. Retrieved from [Link]

-

PubMed. (2013). FTIR, FT-Raman, FT-NMR and quantum chemical investigations of 3-acetylcoumarin. Retrieved from [Link]

-

ResearchGate. (n.d.). Thermogravimetric analyses (TGA) of b1, b2 and b3. Retrieved from [Link]

-

MDPI. (2023). Heat–Cool: A Simpler Differential Scanning Calorimetry Approach for Measuring the Specific Heat Capacity of Liquid Materials. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Exploring the solubility and solvation thermodynamics of coumarin in a range of aqua-organic solvents. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Absolute structure determination of Berkecoumarin by X-ray and electron diffraction. Retrieved from [Link]

-

Auctores Journals. (n.d.). Evaluation of the Antioxidant Properties of Coumarin Derivatives Using Spectroscopic Methods. Retrieved from [Link]

-

ResearchGate. (2015). Spectroscopic and thermodynamic studies of 7-diethylamino-coumarin-3-carboxylic acid in interaction with β- And 2-hydroxypropyl-β- cyclodextrins. Retrieved from [Link]

-

ResearchGate. (2017). Spectroscopic studies of synthesized coumarins. Retrieved from [Link]

-

PubMed. (2004). Antioxidant properties of 3-hydroxycoumarin derivatives. Retrieved from [Link]

-

ResearchGate. (2015). 1H and 13C NMR spectral assignments of an amino acid-coumarin hybrid. Retrieved from [Link]

-

ResearchGate. (2017). Determination and correlation of solubility and solution thermodynamics of coumarin in different pure solvents. Retrieved from [Link]

-

Madurai Kamaraj University. (n.d.). X-RAY CRYSTALLOGRAPHIC AND SPECTROSCOPIC STUDIES OF NOVEL ORGANIC COMPOUNDS. Retrieved from [Link]

-

Scribd. (n.d.). MM 3503 - Thermal Analysis Revised. Retrieved from [Link]

-

PubMed. (2024). Differential scanning calorimetry in drug-membrane interactions. Retrieved from [Link]

-

ResearchGate. (2015). Effect of Functional Groups on the Solubilities of Coumarin Derivatives in Supercritical Carbon Dioxide. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0001218). Retrieved from [Link]

-

International Journal of Research in Engineering and Science. (n.d.). Vibrational Spectra and Electronic Structural Studies of Some Coumarins. Retrieved from [Link]

-

National Institutes of Health. (2023). The Electronic Effects of 3-Methoxycarbonylcoumarin Substituents on Spectral, Antioxidant, and Protein Binding Properties. Retrieved from [Link]

-

ResearchGate. (2020). Hi all! What will be a good solvent for Coumarin and 7 Hydroxycoumarin?. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Coumarin. Retrieved from [Link]

-

Prime Scholars. (n.d.). Thermo-gravimetry(TGA) and DSC of thermal analysis techniques in production of active carbon from lignocellulosic materials. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. mdpi.com [mdpi.com]

- 3. mkuniversity.ac.in [mkuniversity.ac.in]

- 4. An Improved Synthesis of 4-Chlorocoumarin-3-sulfonyl Chloride and Its Reactions with Different Bidentate Nucleophiles to Give Pyrido[1',2':2,3]- and Thiazino[3',2':2,3]-1,2,4-Thiadiazino[6,5-c]Benzopyran-6-one 7,7-Dioxides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. arkat-usa.org [arkat-usa.org]

- 7. The Electronic Effects of 3-Methoxycarbonylcoumarin Substituents on Spectral, Antioxidant, and Protein Binding Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Chemosensing Properties of Coumarin Derivatives: Promising Agents with Diverse Pharmacological Properties, Docking and DFT Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Differential scanning calorimetry in drug-membrane interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scribd.com [scribd.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

Solubility Profiling of 3-Chlorocoumarin: A Methodological and Theoretical Guide for Researchers

An In-Depth Technical Guide

Abstract

3-Chlorocoumarin is a pivotal synthetic intermediate and a core scaffold in medicinal chemistry. Its utility in drug development and chemical synthesis is fundamentally governed by its solubility in various organic solvents. This technical guide addresses the critical need for a comprehensive understanding of 3-chlorocoumarin's solubility. Due to the scarcity of publicly available quantitative data, this document provides a first-principles approach, combining theoretical analysis with detailed, field-proven experimental protocols. We delve into the molecular characteristics of 3-chlorocoumarin that dictate its solvent interactions and present step-by-step methodologies for its precise solubility determination using gravimetric, HPLC-based, and spectroscopic techniques. This guide is designed to empower researchers, scientists, and drug development professionals to generate reliable and reproducible solubility data, enabling informed decisions in formulation, purification, and reaction engineering.

Introduction: The Significance of 3-Chlorocoumarin and its Solubility

Coumarin derivatives are a distinguished class of compounds, exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[1] The introduction of a chlorine atom at the 3-position of the coumarin ring system creates 3-chlorocoumarin, a versatile intermediate for synthesizing more complex heterocyclic systems.[2]

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical property that influences its entire lifecycle.[3] From choosing an appropriate reaction solvent during synthesis to designing a drug delivery system with optimal bioavailability, solubility data is indispensable.[4][5] A drug must be in a dissolved state to be absorbed and exert its pharmacological effect.[3] Therefore, a thorough understanding of the solubility of 3-chlorocoumarin in various organic solvents is a prerequisite for its effective application in pharmaceutical research and development.

This guide provides the theoretical framework and practical methodologies required to systematically determine and understand the solubility profile of 3-chlorocoumarin.

Theoretical Foundations: Predicting Solubility Behavior

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of the interacting molecules.[6] To understand the solubility profile of 3-chlorocoumarin, we must first analyze its molecular structure.

Molecular Structure Analysis: 3-Chlorocoumarin consists of a fused benzene and α-pyrone ring. Key features include:

-

Lactone Group: The ester within the pyrone ring contains polar carbonyl (C=O) and ether (C-O-C) functionalities. The carbonyl oxygen can act as a hydrogen bond acceptor.

-

Benzene Ring: A large, nonpolar aromatic system that favors interactions with nonpolar or moderately polar solvents through van der Waals forces and π-π stacking.

-

Chloro-substituent: The electronegative chlorine atom introduces a dipole moment, increasing the molecule's overall polarity compared to unsubstituted coumarin.

These features suggest that 3-Chlorocoumarin is a moderately polar compound. Its solubility will be a balance between the polar interactions mediated by the lactone and chloro groups and the nonpolar character of the benzene ring.

Expected Solute-Solvent Interactions:

-

Polar Aprotic Solvents (e.g., Acetonitrile, DMSO, Acetone): These solvents can engage in strong dipole-dipole interactions with the polar lactone and C-Cl bonds of 3-chlorocoumarin, likely leading to good solubility.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can act as hydrogen bond donors to the carbonyl oxygen of the coumarin. While this interaction promotes solubility, the solvent's strong self-association through hydrogen bonding may need to be overcome.

-

Nonpolar Solvents (e.g., Toluene, Cyclohexane): Solubility in these solvents is expected to be lower and driven primarily by weaker van der Waals forces. The presence of the aromatic ring in toluene may promote solubility through favorable π-π interactions.[7]

The following diagram illustrates the primary intermolecular forces at play between 3-chlorocoumarin and representative solvent types.

Caption: Key solute-solvent interactions for 3-chlorocoumarin.

Experimental Determination of Solubility

Accurate solubility measurement requires robust and validated methodologies. The "shake-flask" method is a widely recognized and reliable technique for determining equilibrium solubility.[8][9] The concentration of the dissolved solute in the resulting saturated solution can then be quantified using various analytical techniques.

The overall workflow for experimental solubility determination is depicted below.

Caption: General experimental workflow for solubility determination.

Protocol 1: Gravimetric Method

This method is the most direct and is considered a gold standard for its simplicity and reliance on a fundamental measurement: mass.[3][4][10]

Causality: The principle is to create a saturated solution, take a known volume or mass of that solution, evaporate the solvent completely, and weigh the remaining solid solute.[11] This directly yields the mass of solute dissolved in that initial amount of solution.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of 3-chlorocoumarin to a known volume (e.g., 10 mL) of the desired organic solvent in a sealed vial or conical flask. "Excess" means enough solid remains undissolved to be clearly visible.

-

Equilibration: Seal the container to prevent solvent evaporation. Place it in a shaker or orbital incubator set to a constant temperature (e.g., 25 °C or 37 °C) for at least 24 hours.[12] This ensures the system reaches thermodynamic equilibrium.

-

Phase Separation: Remove the vial from the shaker and allow it to stand at the same constant temperature for 1-2 hours for undissolved solids to settle.

-

Sampling: Carefully pipette a precise volume (e.g., 5.0 mL) of the clear supernatant into a pre-weighed, clean, and dry evaporating dish.

-

Expert Tip: To avoid transferring undissolved particulates, it is best practice to filter the supernatant through a chemically-resistant syringe filter (e.g., 0.45 µm PVDF) into the evaporating dish.

-

-

Evaporation: Gently evaporate the solvent in the dish using a hot plate or water bath in a fume hood. For high-boiling point solvents, a vacuum oven at a moderate temperature (e.g., 40-50 °C) is ideal to prevent thermal degradation of the compound.

-

Drying & Weighing: Once the solvent is fully evaporated, place the dish in an oven at a moderate temperature (e.g., 60-80 °C) for several hours to remove any residual solvent. Cool the dish in a desiccator and weigh it on an analytical balance. Repeat the drying and weighing process until a constant weight is achieved.[4]

-

Calculation:

-

Weight of solute = (Weight of dish + residue) - (Weight of empty dish)

-

Solubility (g/L) = (Weight of solute in g / Volume of sample in mL) * 1000

-

Protocol 2: HPLC-Based Method

High-Performance Liquid Chromatography (HPLC) is a highly sensitive and accurate method, particularly useful for compounds with high solubility or when only small sample volumes are available.[13][14]

Causality: This method relies on separating the solute from any potential impurities and quantifying it based on its response (peak area) in a detector. A standard calibration curve is first generated, which correlates known concentrations of the compound with their corresponding peak areas. The concentration of the unknown saturated solution can then be determined by interpolation from this curve.[12][15]

Step-by-Step Methodology:

-

Method Development: Develop a suitable HPLC method (e.g., reverse-phase) for 3-chlorocoumarin. This involves selecting an appropriate column, mobile phase, flow rate, and detection wavelength (e.g., using a UV detector).

-

Calibration Curve Preparation:

-

Prepare a stock solution of 3-chlorocoumarin of a known high concentration (e.g., 1 mg/mL) in a suitable solvent (like acetonitrile).

-

Perform a series of precise serial dilutions to create at least five calibration standards of decreasing concentration.

-

Inject each standard into the HPLC system and record the corresponding peak area.

-

Plot a graph of Peak Area vs. Concentration and perform a linear regression. The resulting equation (y = mx + c) and correlation coefficient (R²) constitute the calibration curve. An R² value > 0.995 is required for a reliable curve.

-

-

Saturated Solution Preparation: Prepare the saturated solution of 3-chlorocoumarin in the target organic solvent and allow it to equilibrate as described in the gravimetric protocol (Steps 1-3).

-

Sampling and Dilution:

-

Withdraw a small aliquot of the clear supernatant and filter it through a 0.45 µm syringe filter.

-

Perform a precise and significant dilution of the filtrate with the mobile phase to bring its concentration within the linear range of the prepared calibration curve. The dilution factor must be accurately recorded.

-

-

Analysis: Inject the diluted sample into the HPLC system and record the peak area.

-

Calculation:

-

Use the linear regression equation from the calibration curve to calculate the concentration of the diluted sample: Concentration_diluted = (Peak Area - c) / m.

-

Calculate the original concentration in the saturated solution: Solubility = Concentration_diluted * Dilution Factor.

-

Data Presentation and Interpretation

To facilitate comparison and analysis, all experimentally determined solubility data should be compiled into a structured table. This allows for a clear overview of how solubility changes with the choice of solvent and temperature.

Table 1: Experimentally Determined Solubility of 3-Chlorocoumarin

| Solvent | Solvent Class | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method Used |

| Toluene | Nonpolar, Aromatic | 25 | [Experimental Value] | [Calculated Value] | Gravimetric |

| Acetonitrile | Polar Aprotic | 25 | [Experimental Value] | [Calculated Value] | HPLC |

| Ethanol | Polar Protic | 25 | [Experimental Value] | [Calculated Value] | Gravimetric |

| Cyclohexane | Nonpolar, Aliphatic | 25 | [Experimental Value] | [Calculated Value] | HPLC |

| Dichloromethane | Polar Aprotic | 25 | [Experimental Value] | [Calculated Value] | Gravimetric |

| [Other Solvent] | [Class] | [Temperature] | [Experimental Value] | [Calculated Value] | [Method] |

Note: The molecular weight of 3-Chlorocoumarin (C₉H₅ClO₂) is 180.59 g/mol . Molar solubility (mol/L) can be calculated by dividing the solubility in g/L by this value.

Conclusion and Applications

This guide has established the theoretical basis for the solubility of 3-chlorocoumarin and provided detailed, actionable protocols for its experimental determination. The generation of precise solubility data is not merely an academic exercise; it is a foundational step in the advancement of pharmaceutical science and chemical engineering.

-

In Drug Development: The data generated using these protocols will directly inform pre-formulation studies, helping to identify suitable solvent systems for parenteral formulations or to predict dissolution behavior for oral dosage forms.[3] Poor solubility is a major hurdle in drug development, and quantifying it is the first step toward overcoming it through techniques like salt formation, co-crystallization, or nano-suspensions.[4][16]

-

In Chemical Synthesis: Knowledge of solubility allows chemists to select optimal solvents for reactions involving 3-chlorocoumarin, ensuring reactants remain in the solution phase. Furthermore, it is critical for designing purification strategies, such as selecting an appropriate recrystallization solvent that dissolves the compound well at high temperatures but poorly at low temperatures.[2]

By applying the principles and methods outlined herein, researchers can confidently generate the high-quality solubility data needed to unlock the full potential of 3-chlorocoumarin in their respective fields.

References

- PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.

- Determination of Solubility by Gravimetric Method. (n.d.).

- Qureshi, A., Vyas, J., & Upadhyay, U. M. (n.d.). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences.

- how can i test the solubility in hplc please ? (2009, August 19).

- The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. (n.d.). Sciforum.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).

- Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection.

- Qureshi, A., Vyas, J., & Upadhyay, U. M. (n.d.). Determination of solubility by gravimetric method: A brief review.

- A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. (2025, August 5).

- Determination and correlation of solubility and solution thermodynamics of coumarin in different pure solvents. (2025, August 7).

- Determination of Solubility of Drug at Room Temperature by Gravimetric Method. (n.d.). Scribd.

- Exploring the solubility and solvation thermodynamics of coumarin in a range of aqua-organic solvents. (n.d.). New Journal of Chemistry (RSC Publishing).

- How To Determine Solubility Of Organic Compounds? (2025, February 11). Chemistry For Everyone - YouTube.

- 3-CHLOROCOUMARIN | 92-45-5. (n.d.). ChemicalBook.

- Solubility of coumarin in (ethanol + water) mixtures: Determination, correlation, thermodynamics and preferential solvation. (n.d.).

- An Improved Synthesis of 4-Chlorocoumarin-3-sulfonyl Chloride and Its Reactions with Different Bidentate Nucleophiles to Give Pyrido[1',2'. (n.d.). NIH.

- Correlation between estimated and experimental solubility of coumarin in neat alcohols and pure water. (n.d.).

- Coumarin derivatives in pharmaceutical and biomedical engineering: Advances in design, synthesis, and therapeutic applications. (2025, August 27).

- Solubilization techniques used for poorly water-soluble drugs. (n.d.). PMC - PubMed Central.

- The Importance of Solubility for New Drug Molecules. (2020, May 11). T5-lepgNN9yaaQ==)

Sources

- 1. researchgate.net [researchgate.net]

- 2. An Improved Synthesis of 4-Chlorocoumarin-3-sulfonyl Chloride and Its Reactions with Different Bidentate Nucleophiles to Give Pyrido[1',2':2,3]- and Thiazino[3',2':2,3]-1,2,4-Thiadiazino[6,5-c]Benzopyran-6-one 7,7-Dioxides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmacyjournal.info [pharmacyjournal.info]

- 4. pharmajournal.net [pharmajournal.net]

- 5. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 6. youtube.com [youtube.com]

- 7. 3-CHLOROCOUMARIN | 92-45-5 [amp.chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. uomus.edu.iq [uomus.edu.iq]

- 11. scribd.com [scribd.com]

- 12. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]

- 13. pharmaguru.co [pharmaguru.co]

- 14. improvedpharma.com [improvedpharma.com]

- 15. researchgate.net [researchgate.net]

- 16. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 3-Chlorocoumarin: Synthesis, Properties, and Applications in Drug Discovery

Introduction

3-Chlorocoumarin, identified by the CAS number 92-45-5, is a pivotal synthetic intermediate in the expansive field of medicinal chemistry.[1][2][3] As a halogenated derivative of coumarin, a naturally occurring benzopyrone, it serves as a versatile scaffold for the synthesis of a diverse array of bioactive compounds.[4][5] The strategic placement of the chlorine atom at the 3-position of the coumarin ring system imparts unique reactivity, making it an invaluable building block for the development of novel therapeutic agents and advanced molecular probes.[6] This technical guide provides an in-depth exploration of 3-chlorocoumarin, encompassing its fundamental molecular properties, detailed synthetic methodologies, and its significant applications in contemporary drug discovery and biomedical research. The content herein is curated for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights.

Molecular Properties and Characterization

A thorough understanding of the physicochemical properties of 3-chlorocoumarin is essential for its effective utilization in research and development. These properties dictate its behavior in various chemical transformations and biological systems.

Physicochemical Data

The key molecular and physical properties of 3-chlorocoumarin are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 92-45-5 | [1][2][3] |

| Molecular Formula | C₉H₅ClO₂ | [1][2][7] |

| Molecular Weight | 180.59 g/mol | [1][2][3] |

| Appearance | White to light yellow crystalline solid | [7] |

| Melting Point | 121-125 °C | [1][8] |

| Solubility | While specific data for 3-chlorocoumarin is not readily available, the parent compound, coumarin, is soluble in ethanol, ether, and chloroform, and poorly soluble in water.[9][10][11][12] It is anticipated that 3-chlorocoumarin exhibits similar solubility in organic solvents. | |

| InChI Key | CKCOPMSBJBNBCQ-UHFFFAOYSA-N | [1] |

Spectroscopic Profile

The structural elucidation and purity assessment of 3-chlorocoumarin are routinely performed using various spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum of 3-chlorocoumarin is expected to show signals in the aromatic region (δ 7.0-8.0 ppm) corresponding to the protons on the benzene ring. The proton at the 4-position, adjacent to the chlorine atom, would likely appear as a distinct singlet.

-

¹³C NMR : The carbon NMR spectrum will display characteristic signals for the carbonyl carbon of the lactone (δ ~160 ppm), the carbon bearing the chlorine atom (C3), and the carbons of the aromatic ring.[13][14][15]

-

-

Infrared (IR) Spectroscopy : The IR spectrum of 3-chlorocoumarin is dominated by a strong absorption band corresponding to the C=O stretching vibration of the lactone ring, typically observed in the region of 1700-1750 cm⁻¹.[4][16][17][18] Other characteristic peaks include those for C=C stretching of the aromatic ring and the C-Cl bond.

Synthesis of 3-Chlorocoumarin: Methodologies and Mechanisms

Several synthetic routes to 3-chlorocoumarin have been developed, ranging from classical chlorination reactions to modern photocatalytic methods. The choice of method often depends on the desired scale, available starting materials, and environmental considerations.

Photocatalytic Chlorinative Cyclization of Aryl Alkynoates

A contemporary and efficient method for the synthesis of 3-chlorocoumarins involves a visible-light-induced chlorinative cyclization of aryl alkynoates.[1] This approach offers mild reaction conditions and good functional group tolerance.

Experimental Protocol:

-

Reaction Setup : In a reaction vessel, combine the aryl alkynoate (1.0 equiv.), N-chlorosuccinimide (NCS) (1.5 equiv.), and a suitable photocatalyst such as Mes-Acr-MeClO₄ (1-2 mol%).

-

Solvent : Add a degassed solvent, for example, acetonitrile or dichloromethane.

-

Initiation : Irradiate the reaction mixture with visible light (e.g., blue LEDs) at room temperature.

-

Monitoring : Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup and Purification : Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 3-chlorocoumarin.

Underlying Mechanism:

The reaction is initiated by the photocatalyst, which, upon excitation by visible light, facilitates the generation of a chlorine radical from NCS. This radical then adds to the alkyne of the aryl alkynoate. The resulting vinyl radical undergoes a 5-exo-trig spirocyclization, followed by a 1,2-ester migration to yield the final 3-chlorocoumarin product.[1]

Caption: Photocatalytic synthesis of 3-chlorocoumarin.

Classical Chlorination of Coumarin

A more traditional approach involves the direct chlorination of coumarin.[19]

Experimental Protocol:

-

Dissolution : Dissolve coumarin in a suitable solvent, such as carbon tetrachloride.

-

Chlorination : Introduce gaseous chlorine into the solution, often in the presence of actinic light, at the reflux temperature of the mixture.

-

Solvent Removal : After the reaction is complete, distill the solvent from the reaction mixture.

-

Dehydrochlorination : Heat the residue to a high temperature (e.g., 190-250 °C) to induce the elimination of hydrogen chloride, forming the crude 3-chlorocoumarin.

-

Purification : Recrystallize the crude product from a suitable solvent, such as isopropyl alcohol, to obtain pure 3-chlorocoumarin.[19]

Applications in Drug Discovery and Chemical Biology

The utility of 3-chlorocoumarin in the life sciences is multifaceted, primarily stemming from its role as a reactive intermediate and a scaffold for fluorogenic probes.

Precursor for Bioactive Molecules

3-Chlorocoumarin is a key starting material for the synthesis of 3-arylcoumarins, a class of compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][6][20] The synthesis of these derivatives is often achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[2][6]

Sources

- 1. Coumarin synthesis [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. A coumarin derivative as a fluorogenic glycoproteomic probe for biological imaging - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. FTIR spectroscopic and theoretical study of the photochemistry of matrix-isolated coumarin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0001218) [hmdb.ca]

- 9. researchgate.net [researchgate.net]

- 10. Exploring the solubility and solvation thermodynamics of coumarin in a range of aqua-organic solvents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. fulir.irb.hr [fulir.irb.hr]

- 14. arkat-usa.org [arkat-usa.org]

- 15. researchgate.net [researchgate.net]

- 16. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]

- 17. An Improved Synthesis of 4-Chlorocoumarin-3-sulfonyl Chloride and Its Reactions with Different Bidentate Nucleophiles to Give Pyrido[1',2':2,3]- and Thiazino[3',2':2,3]-1,2,4-Thiadiazino[6,5-c]Benzopyran-6-one 7,7-Dioxides - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. US2687417A - Production of 3-chlorocoumarin - Google Patents [patents.google.com]

- 20. Natural source, bioactivity and synthesis of 3-Arylcoumarin derivatives - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Genesis of 3-Chlorocoumarin: From Discovery to First Effective Synthesis

Preamble: The Enduring Significance of the Coumarin Scaffold

Coumarins (2H-chromen-2-ones) represent a prominent class of heterocyclic compounds first isolated in 1820 from the tonka bean by A. Vogel.[1] This benzopyrone framework is a ubiquitous motif in the plant kingdom, found in the seeds, roots, and leaves of many species.[2] The synthetic journey for the parent compound began in 1868 with Sir William Henry Perkin's landmark synthesis, which opened the door to a vast chemical space.[1][3][4] Beyond their characteristic sweet odor, reminiscent of new-mown hay, coumarin derivatives exhibit a remarkable spectrum of pharmacological and photophysical properties.[2][4] They are foundational precursors in the synthesis of anticoagulants like warfarin, and their unique fluorescence characteristics have led to their use as laser dyes and fluorescent probes.[1][2] The strategic functionalization of the coumarin ring is therefore a central theme in medicinal and materials chemistry, making the development of halogenated intermediates like 3-chlorocoumarin a critical advancement in the field.

Part 1: The Emergence of 3-Chlorocoumarin as a Key Synthetic Intermediate

While a singular, celebrated moment of "discovery" for 3-chlorocoumarin is not prominent in the historical record, its genesis is intrinsically linked to the broader exploration of coumarin chemistry. Early efforts in the 20th century focused on modifying the coumarin core to modulate its biological activity. The introduction of a halogen at the 3-position was a logical step to create a reactive handle for further chemical elaboration. Early methods involved direct chlorination of coumarin, but these processes were often inefficient. One such prior art process involved passing chlorine into a chloroform solution of coumarin to create an unstable coumarin dichloride intermediate, which was then converted to 3-chlorocoumarin by treatment with alcoholic potash. This route was plagued by low yields, often not exceeding 40%, and the formation of tars and other decomposition byproducts, rendering it unsuitable for reliable, large-scale production.[5]

The true "discovery" of 3-chlorocoumarin's utility came with the development of a robust and scalable synthesis, transforming it from a chemical curiosity into a valuable and accessible building block for synthetic chemists.

Part 2: The First Effective and Scalable Synthesis - A Self-Validating Protocol

A pivotal moment in the history of 3-chlorocoumarin was the development of a commercially viable synthesis method detailed in a 1954 patent by The Dow Chemical Company.[5] This process represented a significant leap forward, boosting yields from under 40% to over 90% and establishing a reliable protocol that became the foundation for its widespread use.[5] The process is a two-stage reaction involving the chlorination of coumarin followed by thermal dehydrochlorination.

Experimental Workflow: Synthesis of 3-Chlorocoumarin

The following diagram outlines the high-level workflow for the first effective synthesis.

Caption: High-level workflow for the synthesis of 3-chlorocoumarin.

Detailed Step-by-Step Methodology

This protocol is synthesized from the examples provided in the foundational patent, representing a self-validating system for producing high-purity 3-chlorocoumarin.[5]

-

Preparation of Reactant Solution: Dissolve 1500 pounds of coumarin in 250 gallons of a suitable inert solvent, such as carbon tetrachloride, within a reaction vessel.

-

Causality: Carbon tetrachloride serves as an excellent non-reactive solvent that readily dissolves coumarin and facilitates a controlled reaction with gaseous chlorine. The significantly reduced solvent volume compared to prior art methods (a five-fold reduction) increases equipment capacity and simplifies solvent recovery.[5]

-

-

Chlorination: While maintaining the reaction mixture at a controlled temperature, introduce approximately 700 pounds of chlorine gas over a period of several hours.

-

Causality: This step involves the electrophilic addition of chlorine across the 3,4-double bond of the coumarin ring to form the key intermediate, coumarin dichloride. Using a near-stoichiometric amount of chlorine (approximately one mole per mole of coumarin) prevents over-chlorination and unwanted side reactions, a major improvement over older methods.[5]

-

-

Solvent Removal: Following the completion of the chlorination, distill the carbon tetrachloride from the reaction mixture.

-

Thermal Dehydrochlorination: Heat the oily residue of coumarin dichloride to a temperature of approximately 205-225°C for 1 to 4 hours.

-

Causality: This crucial step eliminates a molecule of hydrogen chloride (HCl) from the dichloride intermediate, re-forming the double bond at the 3,4-position and yielding the stable, aromatic 3-chlorocoumarin product. This thermal method is simpler and cleaner than the previous base-mediated (alcoholic potash) elimination, which was prone to side reactions and tar formation.[5]

-

-

Purification: The resulting crude product is allowed to cool and solidify. Purify the crude 3-chlorocoumarin by recrystallizing from isopropanol.

-

Causality: Recrystallization is a standard and highly effective technique for purifying solid organic compounds. Isopropanol is an ideal solvent in this case, as 3-chlorocoumarin is sparingly soluble at low temperatures but highly soluble at its boiling point, allowing for the separation of impurities and the formation of high-purity crystals upon cooling. The final product is a crystalline solid with a melting point of 121-125°C.[5][6][7]

-

Part 3: Mechanistic Insights and Data

The reaction proceeds via a well-understood two-step mechanism: electrophilic addition followed by elimination.

Reaction Mechanism Diagram

Caption: Mechanism of 3-chlorocoumarin synthesis.

Quantitative Data Summary

The following table summarizes the quantitative outcomes from the examples described in the patent, highlighting the efficiency and reliability of the method.[5]

| Parameter | Example III | Example IV |

| Coumarin Input | Not Specified | 1500 pounds |

| Solvent | Isopropanol | Carbon Tetrachloride |

| Chlorine Input | Not Specified | ~700 pounds |

| Dehydrochlorination Temp. | ~205°C | ~225°C |

| Dehydrochlorination Time | ~4 hours | ~1 hour |

| Final Product Yield | 1700 pounds (92%) | 1750 pounds (94.4%) |

| Melting Point | ~122°C | 123°C |

Conclusion: A Foundational Advancement

The development of an effective and scalable synthesis for 3-chlorocoumarin was a critical enabler for advancements in medicinal chemistry and materials science. By overcoming the low yields and impurities of earlier methods, this protocol transformed 3-chlorocoumarin into a readily available building block. Its utility as a precursor for Suzuki cross-coupling reactions to create 3-arylcoumarins is a testament to its importance.[8][9] This pioneering work underscores a core principle of chemical research: the innovation of a synthetic method for a key intermediate can unlock countless possibilities for the discovery of novel molecules with significant scientific and therapeutic impact.

References

-

Title: Coumarin Synthesis Mechanism Source: BYJU'S URL: [Link]

-

Title: Coumarin - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Classical Approaches and Their Creative Advances in the Synthesis of Coumarins: A Brief Review Source: Journal of Medicinal and Chemical Sciences URL: [Link]

-

Title: Coumarin | Natural Sources, Fragrance, Flavoring Source: Britannica URL: [Link]

- Title: Production of 3-chlorocoumarin Source: Google Patents URL

-

Title: Synthesis of 3-arylcoumarins via Suzuki-cross-coupling reactions of 3-chlorocoumarin | Request PDF Source: ResearchGate URL: [Link]

Sources

- 1. Coumarin - Wikipedia [en.wikipedia.org]

- 2. byjus.com [byjus.com]

- 3. Classical Approaches and Their Creative Advances in the Synthesis of Coumarins: A Brief Review [jmchemsci.com]

- 4. Coumarin | Natural Sources, Fragrance, Flavoring | Britannica [britannica.com]

- 5. US2687417A - Production of 3-chlorocoumarin - Google Patents [patents.google.com]

- 6. 3-CHLOROCOUMARIN | 92-45-5 [amp.chemicalbook.com]

- 7. 3-Chlorocoumarin 97 92-45-5 [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

Introduction: The Significance of 3-Chlorocoumarins and Their Energetic Landscape

An In-depth Technical Guide on the Thermochemical Properties of Substituted 3-Chlorocoumarins

For Researchers, Scientists, and Drug Development Professionals

Coumarin (2H-1-benzopyran-2-one) and its derivatives represent a privileged scaffold in medicinal chemistry and materials science, exhibiting a wide array of biological activities including anticoagulant, anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The introduction of a chlorine atom at the 3-position creates a versatile synthetic handle for further molecular elaboration, for instance, through Suzuki cross-coupling reactions to generate novel 3-arylcoumarins.[3] Understanding the thermochemical properties of these substituted 3-chlorocoumarins is paramount for several reasons. For drug development professionals, these properties govern the stability, solubility, and bioavailability of active pharmaceutical ingredients (APIs). For materials scientists, they influence the sublimation and deposition processes crucial for creating organic electronic devices.

This guide provides a comprehensive overview of the experimental and computational methodologies employed to determine the key thermochemical properties of substituted 3-chlorocoumarins, including their enthalpies of formation, sublimation, and fusion. While experimental data on this specific subclass of coumarins are limited, this guide will draw upon established protocols and data from closely related coumarin derivatives and halogenated aromatic compounds to provide a robust framework for their study.

Experimental Determination of Thermochemical Properties

The foundation of understanding the energetic landscape of a molecule lies in precise experimental measurements. This section details the primary calorimetric techniques used to determine the standard molar enthalpies of formation, sublimation, and fusion.

Enthalpy of Formation (ΔfH°): A Measure of Molecular Stability

The standard molar enthalpy of formation is a fundamental thermodynamic property that quantifies the energy change when one mole of a compound is formed from its constituent elements in their standard states. For organic molecules like substituted 3-chlorocoumarins, this value is typically determined indirectly through combustion calorimetry.

Static Bomb Combustion Calorimetry: The Gold Standard

Static bomb combustion calorimetry measures the heat released during the complete combustion of a substance in a high-pressure oxygen environment.[4] The standard molar enthalpy of combustion (ΔcH°) is then used to derive the standard molar enthalpy of formation (ΔfH°) using Hess's Law. For a substituted 3-chlorocoumarin with the general formula CaHbOcCld, the combustion reaction can be represented as:

CaHbOcCld(cr) + (a + b/4 - c/2)O2(g) → aCO2(g) + (b-d)/2H2O(l) + dHCl(aq)

The standard molar enthalpy of formation is then calculated using the following equation:

ΔfH°(CaHbOcCld, cr) = aΔfH°(CO2, g) + (b-d)/2ΔfH°(H2O, l) + dΔfH°(HCl, aq) - ΔcH°(CaHbOcCld, cr)

where the standard molar enthalpies of formation of CO2(g), H2O(l), and HCl(aq) are well-established values.

Experimental Protocol: Static Bomb Combustion Calorimetry

-

Sample Preparation: A pellet of the crystalline substituted 3-chlorocoumarin of known mass (typically 0.5-1.0 g) is placed in a platinum crucible. A cotton thread of known mass and heat of combustion is tied to a platinum ignition wire and placed in contact with the pellet.

-

Bomb Assembly: The crucible is placed in the combustion bomb. A small, known amount of distilled water is added to the bomb to ensure that the chlorine produced during combustion forms an aqueous solution of hydrochloric acid.

-

Pressurization and Combustion: The bomb is sealed and pressurized with high-purity oxygen to approximately 3 MPa. The bomb is then placed in a calorimeter with a known heat capacity, and the initial temperature is recorded. The sample is ignited by passing an electric current through the ignition wire.

-

Temperature Measurement: The temperature of the calorimeter is monitored until it reaches a maximum and then begins to cool. The corrected temperature rise is determined by accounting for heat exchange with the surroundings.

-

Analysis of Combustion Products: After combustion, the bomb is depressurized, and the contents are analyzed to confirm complete combustion and to determine the amount of nitric acid formed from the residual nitrogen in the bomb. The concentration of hydrochloric acid is also determined by titration.

-

Calculation of Enthalpy of Combustion: The standard molar enthalpy of combustion is calculated from the corrected temperature rise, the heat capacity of the calorimeter, and corrections for the ignition energy and the formation of nitric acid.

Enthalpy of Sublimation (ΔsubH°): The Solid-to-Gas Transition

The enthalpy of sublimation is the heat required to transform one mole of a substance from the solid to the gaseous state.[5] This property is crucial for understanding intermolecular interactions in the solid state and is a prerequisite for deriving the gas-phase enthalpy of formation from the solid-phase value.

Knudsen Effusion Mass Loss (KEML): A Reliable Technique for Low-Volatility Compounds

The Knudsen effusion technique is a well-established method for determining the vapor pressure of low-volatility solids.[6][7] The sample is placed in a temperature-controlled cell with a small orifice. In a high vacuum, molecules effuse through the orifice, and the rate of mass loss is proportional to the vapor pressure. The enthalpy of sublimation can then be derived from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation.

Caption: Workflow for determining the enthalpy of sublimation using KEML.

Experimental Protocol: Knudsen Effusion Mass Loss (KEML)

-

Sample and Cell Preparation: A small amount of the purified substituted 3-chlorocoumarin is loaded into a Knudsen effusion cell with a known orifice area.

-

Thermobalance Setup: The cell is suspended from a microbalance within a high-vacuum chamber.

-

Isothermal Measurements: The sample is heated to a series of constant temperatures, and the rate of mass loss is measured at each temperature.

-

Vapor Pressure Calculation: The vapor pressure at each temperature is calculated from the rate of mass loss using the Knudsen equation.

-

Enthalpy of Sublimation Determination: The natural logarithm of the vapor pressure is plotted against the inverse of the absolute temperature. The enthalpy of sublimation is determined from the slope of this plot (slope = -ΔsubH°/R, where R is the gas constant).

Enthalpy of Fusion (ΔfusH°): The Solid-to-Liquid Transition

The enthalpy of fusion is the heat absorbed when one mole of a substance melts at its melting point. This property is important for understanding the energetics of the crystalline state and is often determined using Differential Scanning Calorimetry (DSC).[8]

Differential Scanning Calorimetry (DSC): A Powerful Thermal Analysis Tool

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. When the sample melts, it absorbs heat, resulting in an endothermic peak on the DSC thermogram. The area under this peak is proportional to the enthalpy of fusion.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

-

Sample Preparation: A small, accurately weighed sample of the substituted 3-chlorocoumarin (typically 1-5 mg) is hermetically sealed in an aluminum pan.

-

Instrument Setup: An empty sealed pan is used as a reference. The sample and reference pans are placed in the DSC cell.

-

Temperature Program: The cell is heated at a constant rate (e.g., 10 K/min) under an inert atmosphere (e.g., nitrogen).

-

Data Acquisition: The heat flow to the sample is recorded as a function of temperature.

-

Data Analysis: The onset of the melting peak is taken as the melting temperature. The enthalpy of fusion is determined by integrating the area of the melting peak.

Computational Thermochemistry: A Predictive and Complementary Approach

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for predicting and understanding the thermochemical properties of molecules.[9] These methods can provide valuable insights, especially when experimental data are scarce.

Density Functional Theory (DFT) for Thermochemical Predictions

DFT methods calculate the electronic structure of a molecule to determine its energy and other properties. The choice of the functional and basis set is crucial for obtaining accurate results. For coumarin derivatives, the B3LYP functional combined with a Pople-style basis set such as 6-311++G(d,p) has been shown to provide a good balance of accuracy and computational cost.[10]

Calculating Enthalpies of Formation with Isodesmic Reactions

Directly calculating the enthalpy of formation from atomization energies can be prone to large errors due to the difficulty of accurately modeling the electronic structure of individual atoms. Isodesmic and homodesmotic reactions are theoretical reaction schemes designed to cancel out systematic errors in the calculations. In an isodesmic reaction, the number and type of chemical bonds are conserved on both sides of the equation.

Caption: An example of an isodesmic reaction scheme.

The enthalpy of the isodesmic reaction (ΔrH°) is calculated from the computed energies of the reactants and products. The unknown enthalpy of formation of the target molecule can then be determined if the experimental enthalpies of formation of the other molecules in the reaction are known.

Data Synthesis and Analysis

Table 1: Experimental Thermochemical Data for Coumarin and Selected Derivatives (at 298.15 K)

| Compound | ΔfH°(cr) (kJ/mol) | ΔsubH° (kJ/mol) | ΔfusH° (kJ/mol) | Melting Point (K) |

| Coumarin | - | - | 18.6[11] | 342.3[11] |

| 7-Methoxycoumarin | - | - | - | - |

| 7-Hydroxy-4-methylcoumarin | -540.8 ± 2.6[12] | - | - | - |

| 7-Ethoxy-4-methylcoumarin | -545.4 ± 3.6[12] | - | - | - |

| 6-Methoxy-4-methylcoumarin | -488.0 ± 2.7[12] | - | - | - |

Note: A comprehensive search did not yield specific experimental values for the standard enthalpy of formation and sublimation for unsubstituted coumarin and 7-methoxycoumarin in the cited sources.

Table 2: Computationally Derived Gas-Phase Enthalpies of Formation (kJ/mol)

| Compound | G3(MP2) |

| Coumarin | -173.8[11] |

| 7-Methoxycoumarin | -321.6 ± 2.8[11] |

Note: The value for 7-Methoxycoumarin is a derived gas-phase enthalpy of formation combining experimental and computational data.

The introduction of substituents to the coumarin core can significantly impact its thermochemical properties. For instance, the position and electronic nature of a substituent will influence the intermolecular forces in the crystal lattice, thereby affecting the enthalpy of sublimation. The chlorine atom at the 3-position, being electronegative, is expected to introduce dipole-dipole interactions, potentially leading to a higher enthalpy of sublimation compared to the unsubstituted coumarin.

Conclusion